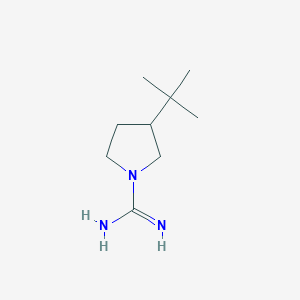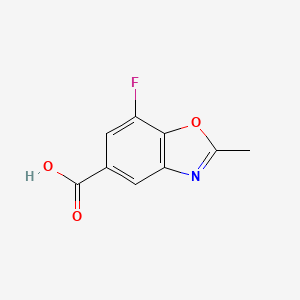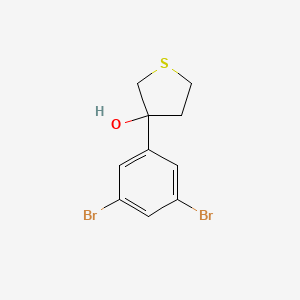
3-(3,5-Dibromophenyl)thiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dibromophenyl)thiolan-3-ol is a chemical compound with the molecular formula C₁₀H₁₀Br₂OS and a molecular weight of 338.06 g/mol It is characterized by the presence of a thiolan ring substituted with a 3,5-dibromophenyl group and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)thiolan-3-ol typically involves the reaction of 3,5-dibromobenzene with thiolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dibromophenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenylthiolan-3-ol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3,5-dibromophenyl)thiolan-3-one.
Reduction: Formation of this compound.
Substitution: Formation of 3-(substituted phenyl)thiolan-3-ol.
Applications De Recherche Scientifique
3-(3,5-Dibromophenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dibromophenyl)thiolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins or enzymes, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dibromophenyl)tetrahydrothiophen-3-ol
- 3-(3,5-Dibromophenyl)thiolane-3-one
- 3-(3,5-Dibromophenyl)thiolane-3-thiol
Uniqueness
3-(3,5-Dibromophenyl)thiolan-3-ol is unique due to the presence of both a thiolan ring and a hydroxyl group, which confer distinct chemical and biological properties. The dibromophenyl group enhances its reactivity and potential for forming various derivatives .
Propriétés
Formule moléculaire |
C10H10Br2OS |
|---|---|
Poids moléculaire |
338.06 g/mol |
Nom IUPAC |
3-(3,5-dibromophenyl)thiolan-3-ol |
InChI |
InChI=1S/C10H10Br2OS/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2 |
Clé InChI |
UUVMBUWQSJGSGM-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1(C2=CC(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
![2-[(2-Amino-3-methylpentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13237275.png)
![3-[1-(Propylamino)ethyl]benzonitrile](/img/structure/B13237281.png)
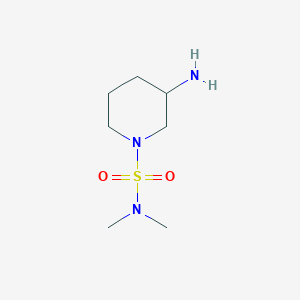
![1-[1-(3-Benzyl-1,2,4-oxadiazol-5-YL)ethyl]piperazine](/img/structure/B13237291.png)
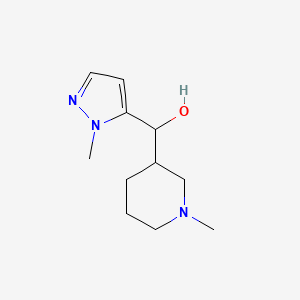
![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
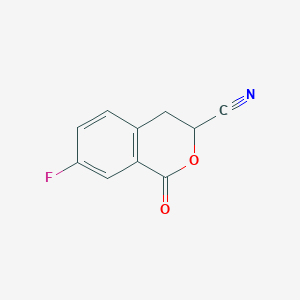
![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)
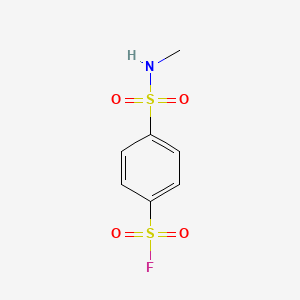
![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)
